molecular formula C15H9Cl2N3O4S B3005815 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1171450-03-5

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B3005815
CAS RN: 1171450-03-5
M. Wt: 398.21
InChI Key: VDSVYCQDJPFPPO-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It contains several functional groups including a thiophene, an oxadiazole, and a benzodioxine . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these functional groups .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including Mass ESI–HRMS measurements, 1H, 13C, NMR spectra, and 2D NMR spectra (COSY, HSQC, and HMBC) . X-ray single crystal analysis can also be used to confirm the molecular structure .

Scientific Research Applications

Antimicrobial Activity

The synthesized compound has been evaluated for its antimicrobial properties. Specifically, compound (3b) demonstrated moderate activity against Bacillus subtilis and Penicillium fimorum, with inhibition zones of 14 ± 0.5 mm and 18 ± 0.75 mm, respectively. Other synthesized compounds did not exhibit significant activity against the tested microbes .

Antioxidant Activity

Compound (2a) and (2e) displayed remarkable antioxidant activity, with percentages of 95.2% and 96.3%, respectively. These values are considered excellent compared to the control (ascorbic acid) and other synthesized compounds. Antioxidants play a crucial role in protecting cells from oxidative damage, making this finding particularly relevant .

Molecular Docking Study

To explore the compound’s potential as a drug candidate, researchers conducted a molecular docking study with cytochrome P450 14 alpha-sterol demethylase (CYP51). This enzyme is involved in sterol biosynthesis and is a target for antifungal drugs. Notably, compounds (3a) and (3b) exhibited strong affinity with CYP51, as evidenced by their low binding energies. These findings suggest that structural modifications based on this compound could lead to promising drug candidates .

Structural Characterization

The newly synthesized compounds were characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS). These methods confirmed the structures of the compounds and provided insights into their chemical properties .

properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O4S/c16-11-5-7(12(17)25-11)14-19-20-15(24-14)18-13(21)10-6-22-8-3-1-2-4-9(8)23-10/h1-5,10H,6H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSVYCQDJPFPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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